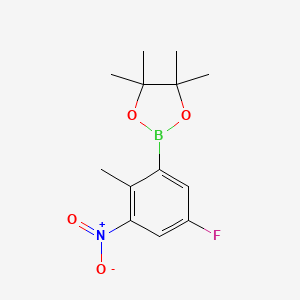
2-(5-Fluoro-2-methyl-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Fluoro-2-methyl-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a fluorinated aromatic ring, which can impart unique chemical properties, making it valuable in various research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoro-2-methyl-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-fluoro-2-methyl-3-nitrophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
Temperature: Room temperature to reflux
Catalyst: None required, but sometimes a base like triethylamine is used
Dehydrating Agent: Molecular sieves or anhydrous magnesium sulfate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, thus optimizing the production process.
化学反应分析
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amine.
Reduction: The nitro group can be reduced using reagents like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or iron powder with hydrochloric acid
Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu)
Major Products
Reduction: 2-(5-Amino-2-methyl-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Substitution: 2-(5-Methoxy-2-methyl-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
科学研究应用
2-(5-Fluoro-2-methyl-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used in various fields of scientific research:
Chemistry: It is a key intermediate in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound can be used to create fluorescent probes for imaging and diagnostic purposes.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
作用机制
The mechanism of action of 2-(5-Fluoro-2-methyl-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various organic and inorganic species. The boronic ester group can interact with diols and other nucleophiles, making it a valuable tool in molecular recognition and catalysis. The fluorinated aromatic ring can enhance the compound’s stability and reactivity, allowing it to participate in a wide range of chemical transformations.
相似化合物的比较
Similar Compounds
- 2-(5-Chloro-2-methyl-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(5-Bromo-2-methyl-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(5-Iodo-2-methyl-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
The presence of the fluorine atom in 2-(5-Fluoro-2-methyl-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro, bromo, and iodo counterparts. The fluorine atom can also enhance the compound’s stability and bioavailability, making it a preferred choice in pharmaceutical applications.
属性
IUPAC Name |
2-(5-fluoro-2-methyl-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BFNO4/c1-8-10(6-9(15)7-11(8)16(17)18)14-19-12(2,3)13(4,5)20-14/h6-7H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPJKJPSEPSFFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2C)[N+](=O)[O-])F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BFNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
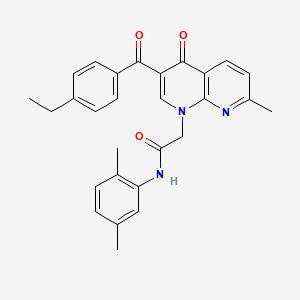
![Ethyl 2-(3-chlorobenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2379329.png)
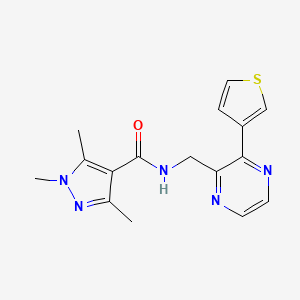
![5-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-2-sulfonamide](/img/structure/B2379333.png)
![2,5-dimethyl-N-[4-(4-morpholinylcarbonyl)benzyl]benzenesulfonamide](/img/structure/B2379335.png)
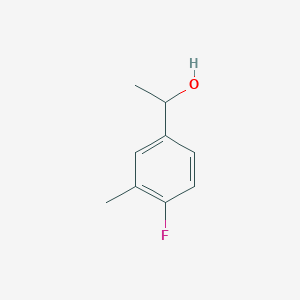
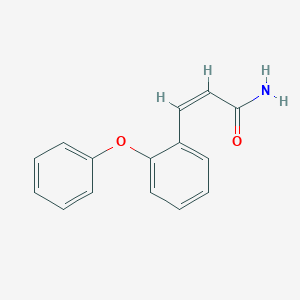
![2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid](/img/structure/B2379339.png)
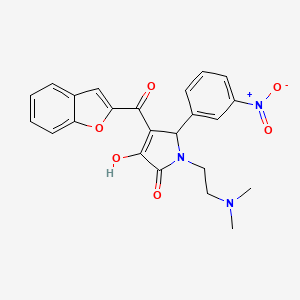
![2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2379343.png)
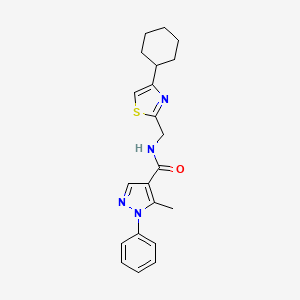
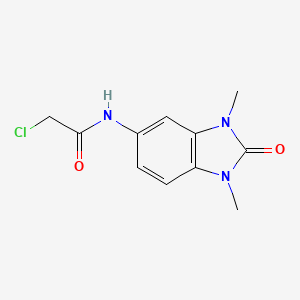
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2379347.png)
![N-[2-Chloro-5-(dimethylcarbamoyl)phenyl]-2-methylsulfanylpyridine-4-carboxamide](/img/structure/B2379349.png)
